6-Fluoro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H5FN2.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound: interacts with its targets by inhibiting FGFRs. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by This compound affects several biochemical pathways. The most significant of these is the RAS-MEK-ERK pathway, which is involved in regulating cell proliferation and migration . By inhibiting FGFRs, the compound disrupts this pathway, potentially leading to reduced cell proliferation and migration .
Pharmacokinetics
The pharmacokinetics of This compound The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . For example, in vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis .
Biochemical Analysis
Biochemical Properties
6-Fluoro-1H-pyrrolo[3,2-b]pyridine plays a crucial role in various biochemical reactions, particularly those involving enzyme inhibition. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways related to cell proliferation, differentiation, and survival . The compound interacts with the FGFRs by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream signaling proteins. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-receptor complex.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It achieves this by disrupting the FGFR signaling pathway, which is often upregulated in various cancers. Additionally, this compound affects cell migration and invasion, further contributing to its potential as an anti-cancer agent. The compound also influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target proteins. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs . This binding inhibits the kinase activity of the receptor, preventing the activation of downstream signaling cascades. Additionally, the fluorine atom in the compound enhances its binding affinity and specificity by forming additional interactions with the receptor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs for several days in vitro, but its efficacy may decrease over time due to potential degradation. In vivo studies have also indicated that the compound’s effects on cellular function can persist for several weeks, although the exact duration may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss, liver toxicity, and hematological changes have been observed. These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to minimize toxic effects and maximize therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, potentially affecting metabolic flux and metabolite levels. The exact metabolic pathways and the enzymes involved may vary depending on the species and experimental conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Additionally, the compound’s distribution can be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins . It can also be transported to other cellular compartments, such as the nucleus, depending on the presence of specific targeting signals or post-translational modifications. These localization patterns can influence the compound’s efficacy and specificity in inhibiting its target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine typically involves the fluorination of pyrrolopyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Fluoro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of advanced materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A non-fluorinated analog with similar structural features but different chemical properties.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different substituents and biological activities.
Uniqueness
6-Fluoro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential as a therapeutic agent. The fluorine atom increases the compound’s stability and lipophilicity, making it more effective in biological systems .
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGJTKLSMRMEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696663 | |
Record name | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-33-2 | |
Record name | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.